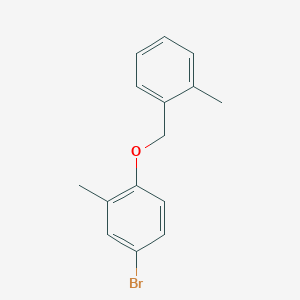
4-Bromo-2-methyl-1-((2-methylbenzyl)oxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-methyl-1-((2-methylbenzyl)oxy)benzene is an organic compound with a complex structure that includes a bromine atom, a methyl group, and a benzyl ether moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-1-((2-methylbenzyl)oxy)benzene typically involves the following steps:
Etherification: The formation of the benzyl ether linkage can be accomplished by reacting the brominated benzene derivative with 2-methylbenzyl alcohol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis.
化学反应分析
Types of Reactions
4-Bromo-2-methyl-1-((2-methylbenzyl)oxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of the corresponding dehalogenated benzene derivative.
科学研究应用
4-Bromo-2-methyl-1-((2-methylbenzyl)oxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of 4-Bromo-2-methyl-1-((2-methylbenzyl)oxy)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the context of its use.
相似化合物的比较
Similar Compounds
4-Bromo-1-methyl-2-(methylsulfonyl)benzene: Similar structure but with a sulfonyl group instead of a benzyl ether.
1-(Bromomethyl)-2-methylbenzene: Lacks the benzyl ether moiety.
4-Bromo-2-methylphenol: Contains a hydroxyl group instead of a benzyl ether.
属性
分子式 |
C15H15BrO |
|---|---|
分子量 |
291.18 g/mol |
IUPAC 名称 |
4-bromo-2-methyl-1-[(2-methylphenyl)methoxy]benzene |
InChI |
InChI=1S/C15H15BrO/c1-11-5-3-4-6-13(11)10-17-15-8-7-14(16)9-12(15)2/h3-9H,10H2,1-2H3 |
InChI 键 |
FNVFKLIWOAKPRJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)Br)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














